4-Chloro-5-fluoro-2-nitrophenol
Overview
Description
4-Chloro-5-fluoro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has become a major group of environmental pollutants and has been detected in various industrial effluents .
Synthesis Analysis
This compound is used for proteomics research . It is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFNO3 . Its molecular weight is 191.55 . The InChI code is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .Chemical Reactions Analysis
4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at 2-8°C .Scientific Research Applications
Anion Sensor Development
4-Chloro-5-fluoro-2-nitrophenol's derivatives have been used in the development of colorimetric sensors for anions. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate-based sensor, where the compound's interaction with specific anions resulted in a visible color change, indicating its potential for detecting halide ions in solutions (Gale et al., 1999).
Environmental Remediation
Graphene adsorption studies have explored the use of this compound for decontaminating aqueous solutions. Research on the adsorption kinetics, equilibrium, and thermodynamics highlighted the potential of graphene in removing this compound from water, showcasing its application in environmental remediation efforts (Mehrizad & Gharbani, 2014).
Organic Synthesis
The compound has served as an intermediate in the synthesis of novel herbicides, such as Flumiclorac-pintyl. Through a series of reactions starting from p-fluorophenol, researchers were able to synthesize this herbicide, highlighting the compound's utility in the development of agricultural chemicals (Zhou Zhi-lian, 2009).
Photocatalysis and Electrochemical Detection
Innovative research has utilized this compound derivatives for photocatalytic degradation and electrochemical detection of pollutants. Studies on Ag2O-ZnO composite nanocones demonstrated their effectiveness in detecting and degrading 4-Nitrophenol from aqueous solutions, showcasing the compound's role in pollution control and monitoring (Chakraborty et al., 2021).
Advanced Oxidation Processes
This compound has been the subject of studies assessing the efficiency of advanced oxidation processes (AOPs) in degrading environmental pollutants. Comparative assessments of various AOPs, including UV, H2O2, Fenton, and UV/Fenton processes, have provided insights into the most effective methods for the mineralization and degradation of this compound, further contributing to environmental protection efforts (Saritha et al., 2007).
Safety and Hazards
4-Chloro-5-fluoro-2-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled . It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .
Future Directions
5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These compounds possess therapeutic potential as inhibitors of angiogenesis .
Mechanism of Action
Target of Action
Nitro compounds, such as 4-chloro-5-fluoro-2-nitrophenol, are known to interact with various biological molecules due to their high reactivity .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution reactions . The nitro group in the compound is a strong electron-withdrawing group, which makes the compound highly reactive. This allows it to participate in various chemical reactions, including nucleophilic substitutions .
Biochemical Pathways
Nitrophenols are known to undergo various transformations in biological systems, including reduction and dehalogenation . These transformations can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Nitro compounds are generally known for their high reactivity, which can influence their bioavailability .
Result of Action
Nitro compounds are known to cause various cellular effects due to their high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and subsequent transformations can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in nitrophenols like 4-Chloro-5-fluoro-2-nitrophenol is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
It is known that chloronitrophenols (CNPs), a group of compounds that this compound belongs to, can have significant effects on cells .
Molecular Mechanism
Nitro compounds, like this compound, can undergo various reactions, including direct substitution with hydrocarbons, displacement reactions with nitrite ions, and oxidation of primary amines .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 2-8°C for optimal stability .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that a bacterium, Exiguobacterium sp. PMA, can degrade 4-chloro-2-nitrophenol, a similar compound, with the release of stoichiometric amounts of chloride and ammonium ions .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVRPMINWUWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626304 | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-25-5 | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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